

# Application Notes and Protocols: Stereoselective Synthesis of (Z)-1,2-Diiodoethylene

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## Compound of Interest

Compound Name: **1,2-Diiodoethylene**

Cat. No.: **B1657968**

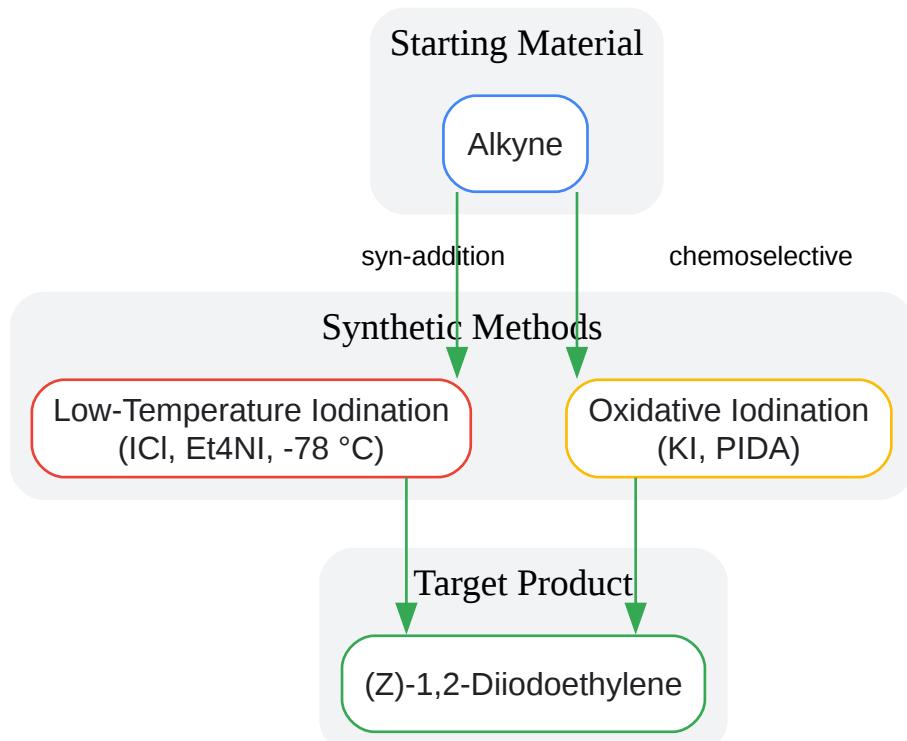
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Introduction: (Z)-**1,2-Diiodoethylene** is a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions for the stereoselective synthesis of complex alkenes.[\[1\]](#) [\[2\]](#) The geometric configuration of the double bond is crucial, and the synthesis of the thermodynamically less stable (Z)-isomer presents a significant challenge.[\[3\]](#)[\[4\]](#) Traditional methods for the dihalogenation of alkynes often yield the more stable (E)-isomer.[\[5\]](#)[\[6\]](#) This document outlines detailed protocols for the stereoselective synthesis of (Z)-**1,2-Diiodoethylene**, focusing on methods that provide high isomeric purity.

## Synthetic Strategies Overview

The primary strategy for the stereoselective synthesis of (Z)-1,2-diiodoalkenes involves the syn-addition of two iodine atoms across an alkyne triple bond. Temperature control is critical to favor the kinetic (Z)-product over the thermodynamic (E)-product. An effective method involves the use of iodine monochloride in the presence of an iodide source at low temperatures.



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## References

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